5-Chloro-4,6-dimethylnicotinonitrile

Description

Overview of Pyridine-Carbonitrile Scaffolds in Academic Organic Synthesis

The pyridine (B92270) ring is a fundamental nitrogen-containing heteroaromatic structure found in a vast array of natural products, including vitamins and coenzymes, and synthetic molecules. nih.gov When a nitrile (-C≡N) group is attached to a pyridine ring, the resulting structure is known as a pyridine-carbonitrile or cyanopyridine. Among these, the nicotinonitrile (3-cyanopyridine) scaffold has garnered significant attention in academic and industrial research. ekb.egresearchgate.netekb.eg This is due to its versatile chemical reactivity and its presence as a core structural unit in many biologically active compounds. nih.gov

In organic synthesis, the pyridine-carbonitrile framework serves as a valuable precursor for creating more complex molecular architectures. researchgate.netaun.edu.eg The electron-withdrawing nature of the nitrile group influences the reactivity of the pyridine ring, while the nitrile itself can be transformed into various other functional groups, such as amines, amides, or carboxylic acids. Researchers have developed numerous synthetic pathways to access these scaffolds and their derivatives. researchgate.net The utility of these compounds is extensive, with applications in the development of pharmaceuticals and agrochemicals, such as insecticides. researchgate.netaun.edu.egnih.gov The established importance of this scaffold is highlighted by its presence in marketed drugs, demonstrating its value in medicinal chemistry. ekb.egresearchgate.net

Significance of Halogenated Nicotinonitriles in Synthetic Chemistry

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto organic scaffolds is a powerful strategy in synthetic chemistry. Halogenation can significantly alter a molecule's physical and chemical properties. In the context of nicotinonitriles, a halogen substituent serves two primary purposes. Firstly, it modifies the electronic properties of the pyridine ring, influencing its reactivity and the acidity of nearby protons.

Secondly, and more significantly, the halogen acts as a versatile "chemical handle" for further molecular diversification. nih.gov Halogen atoms, particularly chlorine and bromine, on an aromatic ring are effective leaving groups in various cross-coupling reactions. This allows chemists to selectively introduce new carbon-carbon or carbon-heteroatom bonds at a specific position. The ability to perform such transformations with high selectivity is a cornerstone of modern organic synthesis, enabling the construction of a near-infinite range of derivatives from a single halogenated precursor. nih.gov For instance, the chloro group on a heterocyclic ring can often be substituted by nucleophiles such as amines or thiols, providing a direct route to new classes of compounds. The enzymatic installation of halogens has also emerged as a technique to achieve site-selectivity that can be challenging with traditional synthetic methods. nih.gov

Contextualization of 5-Chloro-4,6-dimethylnicotinonitrile within Nicotinonitrile Research

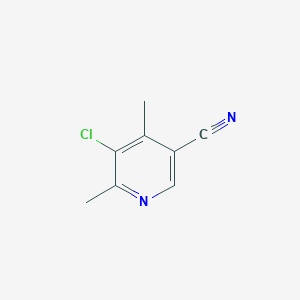

This compound is a specific, functionalized member of the halogenated nicotinonitrile family. Its structure is defined by a pyridine ring substituted with a nitrile group at the 3-position, a chlorine atom at the 5-position, and two methyl groups at the 4- and 6-positions. This particular arrangement of functional groups makes it a tailored building block for specialized synthetic applications.

The key features of this molecule are:

The Nitrile Group: A versatile functional group that can undergo a variety of chemical transformations.

The Chloro Group: Positioned on the pyridine ring, it acts as a reactive site for nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions, allowing for the attachment of other molecular fragments.

The Methyl Groups: These groups influence the electronic properties of the pyridine ring and provide steric bulk, which can direct the outcome of chemical reactions by controlling the approach of reagents.

While extensive research focusing solely on this compound is not widely documented in public literature, its structure places it firmly within a well-established class of chemical reagents. The existence of numerous related compounds, such as 2-Chloro-4,6-dimethylnicotinonitrile (B82373) and 2-Bromo-5-chloro-4,6-dimethylnicotinonitrile, in chemical catalogs underscores the utility of dimethylated and halogenated nicotinonitriles as intermediates in synthetic chemistry. sigmaaldrich.combldpharm.com The compound serves as a prime example of a multifunctional scaffold designed for the modular construction of more complex target molecules.

Data Tables

Table 1: Physicochemical Properties of a Structurally Related Compound: 2-Chloro-4,6-dimethylnicotinonitrile

| Property | Value | Reference |

| CAS Number | 14237-71-9 | sigmaaldrich.com |

| Molecular Formula | C₈H₇ClN₂ | sigmaaldrich.com |

| Molecular Weight | 166.61 g/mol | sigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| Melting Point | 97-99 °C | sigmaaldrich.com |

| InChI Key | RETJKTAVEQPNMH-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-7(3-10)4-11-6(2)8(5)9/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBKBKLCCUVNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C#N)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257211 | |

| Record name | 5-Chloro-4,6-dimethyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890092-32-7 | |

| Record name | 5-Chloro-4,6-dimethyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890092-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4,6-dimethyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 5 Chloro 4,6 Dimethylnicotinonitrile

Direct Chlorination Approaches

The most prominently documented method for the synthesis of 5-Chloro-4,6-dimethylnicotinonitrile involves the direct chlorination of a pre-existing nicotinonitrile scaffold. This approach is favored for its straightforward nature and relatively good yields.

Two-Step Halogenation from 4,6-Dimethyl-2-hydroxynicotinonitrile

A well-established route to this compound begins with the precursor 4,6-Dimethyl-2-hydroxynicotinonitrile. The synthesis proceeds through a two-step halogenation process, where the C5-position of the pyridine (B92270) ring is first chlorinated, followed by the conversion of the hydroxyl group at the C2-position to a chlorine atom.

The initial and crucial step in this synthesis is the selective mono-chlorination of 4,6-Dimethyl-2-hydroxynicotinonitrile at the C5-position. This is typically achieved using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. The reaction is carried out in a suitable solvent, such as acetonitrile (B52724) (CH₃CN), and the temperature is carefully controlled, often starting at 0°C and then proceeding at room temperature for several hours to ensure selective chlorination. The resulting intermediate from this step is 5-Chloro-4,6-dimethyl-2-hydroxynicotinonitrile.

Table 1: Reaction Conditions for the Selective C5-Chlorination of 4,6-Dimethyl-2-hydroxynicotinonitrile

| Parameter | Condition |

| Starting Material | 4,6-Dimethyl-2-hydroxynicotinonitrile |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | Initial at 0°C, then room temperature |

| Reaction Time | Approximately 5 hours |

| Product | 5-Chloro-4,6-dimethyl-2-hydroxynicotinonitrile |

Table 2: Reagents and Yield for the Two-Step Synthesis of this compound

| Step | Reagent | Product | Reported Overall Yield |

| 1. C5-Chlorination | Sulfuryl chloride (SO₂Cl₂) | 5-Chloro-4,6-dimethyl-2-hydroxynicotinonitrile | 74% |

| 2. C2-Chlorination | Phosphorus oxychloride (POCl₃) | This compound |

Alternative Synthetic Pathways to the this compound Core

While direct chlorination is a common method, other synthetic strategies for constructing the substituted nicotinonitrile core exist, which could potentially be adapted for the synthesis of this compound.

One such potential alternative is the Vilsmeier-Haack reaction . This reaction typically involves the formylation of an electron-rich arene using a Vilsmeier reagent, which is generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride. wikipedia.orgorganic-chemistry.org The reaction has been utilized for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in This suggests that a similar cyclization and chlorination strategy could potentially be employed to construct the this compound core from appropriately substituted acyclic precursors. However, specific applications of the Vilsmeier-Haack reaction for the direct synthesis of this compound are not extensively documented, and optimization would be required. semanticscholar.org

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, the development of green chemistry approaches for the synthesis of this compound is a pertinent area of research.

A promising avenue for greener chlorination is the use of photocatalysis . Recently, a method has been developed that employs iron and sulfur catalysts activated by mild blue light to add chlorine atoms to organic molecules. rice.educhemanalyst.com This process operates at room temperature and avoids the use of harsh, conventional chlorinating agents, thereby reducing the generation of difficult-to-remove byproducts. chemanalyst.com The precise control over chlorine placement offered by this method could be advantageous for the selective chlorination of the nicotinonitrile precursor. rice.educhemanalyst.com

Furthermore, efforts have been made to develop more environmentally friendly methods for generating key reagents used in traditional syntheses. For example, a greener route to the Vilsmeier-Haack reagent has been reported using phthaloyl dichloride with DMF, which avoids the use of more toxic reagents like phosgene (B1210022) or thionyl chloride. scirp.org The byproduct, phthalic anhydride, can be easily recovered, adding to the sustainability of the process. scirp.org

The use of nanomagnetic metal-organic frameworks (MOFs) as catalysts represents another innovative green approach. A study has demonstrated the use of a nanomagnetic MOF for the synthesis of a wide range of nicotinonitrile derivatives via a four-component reaction under solvent-free conditions, with the catalyst being easily separable using an external magnet. While not specifically applied to this compound, this methodology highlights the potential for developing highly efficient and recyclable catalytic systems for the synthesis of this and related compounds.

Reaction Mechanisms and Reactivity of 5 Chloro 4,6 Dimethylnicotinonitrile

Nucleophilic Substitution Reactions Involving the C5-Chlorine Atom

The C5-chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine (B92270) ring nitrogen and the nitrile group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. A variety of nucleophiles can displace the chloride ion, leading to a range of 5-substituted pyridine derivatives.

Common nucleophilic substitution reactions at the C5 position include:

Amination: Reaction with ammonia or primary/secondary amines can introduce amino functionalities.

Alkoxylation: Nucleophiles such as sodium methoxide or ethoxide can be used to form the corresponding ethers.

Azide Substitution: Treatment with sodium azide can yield the 5-azido derivative, a versatile intermediate for synthesizing nitrogen-containing heterocycles.

The general mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. In the second step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.

Table 1: Examples of Nucleophilic Substitution Reactions at C5

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia (NH₃), Benzylamine | 5-Amino-4,6-dimethylnicotinonitrile |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Methoxy-4,6-dimethylnicotinonitrile |

| Azide | Sodium Azide (NaN₃) | 5-Azido-4,6-dimethylnicotinonitrile |

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally difficult due to the ring's electron-deficient nature. The nitrogen atom acts as a strong deactivating group, making the ring much less reactive than benzene. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing its deactivating effect.

In 5-Chloro-4,6-dimethylnicotinonitrile, the only available position for substitution is C2. The directing effects of the existing substituents determine the feasibility of a reaction at this position:

Methyl Groups (C4, C6): These are activating, ortho-para directors. They would direct an incoming electrophile to positions C3 and C5, which are already substituted.

Nitrile Group (C3): This is a deactivating, meta-director. It would direct an electrophile to position C5, which is occupied by chlorine.

Chlorine Atom (C5): Halogens are deactivating but ortho-para directors. The chloro group directs to the ortho positions (C4, C6) and the para position (C2). Since C4 and C6 are blocked, the chloro group uniquely directs toward the only open C2 position.

Despite the chloro group directing to C2, the combined deactivating influence of the ring nitrogen, the nitrile group, and the chlorine atom makes electrophilic substitution at C2 highly unfavorable. Reactions such as nitration or halogenation would require extremely harsh conditions and are not commonly reported for this specific substrate.

Table 2: Directing Effects of Substituents on EAS

| Substituent | Position | Effect on Reactivity | Directing Influence | Target Position(s) |

|---|---|---|---|---|

| -CN | C3 | Deactivating | Meta | C5 |

| -CH₃ | C4 | Activating | Ortho, Para | C3, C5 |

| -Cl | C5 | Deactivating | Ortho, Para | C2, C4, C6 |

| -CH₃ | C6 | Activating | Ortho, Para | C5 |

Transformations Involving the Nitrile Group

The nitrile group at the C3 position is a versatile functional handle that can undergo a variety of chemical transformations. These reactions provide pathways to other important classes of compounds, such as carboxylic acids, amides, and amines.

Key transformations include:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (nicotinic acid derivative) under strong acidic or basic conditions with heating. Partial hydrolysis under milder conditions can yield the corresponding amide.

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or reduction with chemical hydrides can reduce the nitrile to a primary amine (aminomethylpyridine derivative).

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For instance, reaction with sodium azide and a Lewis acid can form a tetrazole ring, creating a fused heterocyclic system.

These transformations are fundamental in medicinal chemistry for modifying the properties of the parent molecule.

Role of Methyl Groups in Directing Reactivity

While their directing effects in electrophilic substitution are largely negated by the lack of available ortho/para positions, their electronic contribution is significant in nucleophilic substitution reactions. By donating electron density, they slightly destabilize the Meisenheimer complex, which can slow down the rate of SNAr compared to a pyridine ring with only deactivating groups. However, their primary influence is often steric, potentially hindering the approach of bulky reagents to adjacent positions.

Mechanistic Studies of Key Synthetic Transformations

While specific, in-depth mechanistic studies on this compound are not widely documented, the mechanisms of its key potential transformations are well-established in organic chemistry.

One of the most significant synthetic applications for related chloronicotinonitriles is the synthesis of fused pyrazole (B372694) systems, such as pyrazolo[3,4-b]pyridines. This reaction typically involves a related isomer, 2-chloro-4,6-dimethylnicotinonitrile (B82373), reacting with hydrazine (B178648). A plausible mechanism for a similar transformation involving the nitrile group begins with the nucleophilic attack of hydrazine on the carbon of the nitrile group. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine displaces a neighboring group, often a halogen, to form the fused pyrazole ring. This Thorpe-Ziegler type of cyclization is a powerful method for constructing bicyclic heteroaromatic systems. Computational studies on substituted aromatic systems often use density functional theory (DFT) to model reaction pathways, predict reactivity, and analyze the stability of intermediates, providing valuable insights into these complex transformations. epa.govamanote.comnih.gov

Synthesis and Characterization of Derivatives and Analogues of 5 Chloro 4,6 Dimethylnicotinonitrile

Fused Heterocyclic Systems Derived from Nicotinonitrile Scaffolds

Thienopyrazole Derivatives

The synthesis of thienopyrazole derivatives from 5-chloro-4,6-dimethylnicotinonitrile is a multi-step process that typically involves the initial construction of a thieno[2,3-b]pyridine (B153569) ring, which is subsequently annulated to form the pyrazole (B372694) moiety. A common strategy involves the reaction of a chlorinated nicotinonitrile with a sulfur-containing reagent to build the thiophene (B33073) portion of the fused system.

One illustrative approach to a related thieno[2,3-c]pyrazole system begins with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. This starting material is first converted to its corresponding chloronitrile. The subsequent reaction of this nitrile with methyl thioglycolate leads to the formation of methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate. researchgate.net This key intermediate, a thienopyrazole derivative, can then undergo further chemical transformations. For instance, hydrazinolysis of the ester group yields the corresponding carbohydrazide, which serves as a versatile precursor for the synthesis of other substituted heterocycles. researchgate.net While this specific example starts from a pyrazole derivative, the principles of forming the thieno[2,3-c]pyrazole core are relevant.

The general synthetic strategy for thieno[2,3-b]pyridines often involves the Gewald reaction, which typically utilizes an α-cyano ketone, an activated methylene (B1212753) compound, and elemental sulfur. However, starting from a pre-formed pyridine (B92270) ring like in this compound, an alternative pathway is required. This often involves the reaction with a sulfur nucleophile to displace the chlorine atom, followed by cyclization. For example, the reaction of 2-mercaptonicotinonitrile (B1308631) derivatives with various chloroacetyl compounds can lead to the formation of thieno[2,3-b]pyridines.

Although direct synthesis of thienopyrazoles from this compound is not extensively documented in readily available literature, the synthesis of related thieno[3,2-c]pyrazoles has been explored, highlighting their potential as Aurora kinase inhibitors. nih.gov

Pyrazolopyridine Derivatives

The synthesis of pyrazolopyridine derivatives from this compound typically proceeds through the initial formation of a hydrazinopyridine intermediate. The chlorine atom at the 5-position is susceptible to nucleophilic substitution by hydrazine (B178648), which then allows for the construction of the fused pyrazole ring.

A common route to pyrazolo[3,4-b]pyridines involves the reaction of a 2-chloronicotinonitrile with hydrazine to form a 2-hydrazinonicotinonitrile. This intermediate can then be cyclized with various reagents. For example, the reaction of 6-hydrazino-4-methyl-2-chloronicotinonitriles with 1,3-diketones leads to the formation of 4-methyl-6-pyrazolyl-2-chloronicotinonitriles. Subsequent treatment of these compounds with hydrazine or methylhydrazine results in the formation of 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. nih.gov

While the direct reaction of this compound with hydrazine is a plausible first step, the literature more broadly describes the synthesis of pyrazolo[3,4-b]pyridines starting from aminopyrazoles. mdpi.comarkat-usa.orgekb.egmdpi.com These methods often involve the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. ekb.egmdpi.com For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with various ethyl 2-aryl-4-oxobut-2-enoates can yield substituted pyrazolo[3,4-b]pyridines. arkat-usa.org

A more direct approach for the annulation of a pyrazole ring onto a pyridine involves the cyclization of pyridine N-oxide tosylhydrazones. This method has been used to synthesize both pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines under mild conditions, avoiding the need for a leaving group on the pyridine ring. nih.gov Another strategy for the synthesis of pyrazolo[4,3-c]pyridines involves the selective functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds through various palladium-catalyzed cross-coupling reactions. rsc.org

The interaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate (B1144303) has been shown to produce 5-hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide, demonstrating the displacement of a chloro group by hydrazine on a pyrazole ring. nuph.edu.ua This reactivity supports the feasibility of a similar reaction with this compound to form the key hydrazino intermediate for pyrazolopyridine synthesis.

Structurally Related Halogenated Nicotinonitrile Compounds and their Synthetic Relevance (e.g., 2-Chloro-4,6-dimethylnicotinonitrile)

A variety of halogenated nicotinonitrile compounds serve as important building blocks in organic synthesis. Their reactivity, largely dictated by the position of the halogen and other substituents on the pyridine ring, allows for the construction of a wide array of heterocyclic systems.

2-Chloro-4,6-dimethylnicotinonitrile (B82373) is a key intermediate in the synthesis of various fused heterocyclic compounds. For instance, it can be used in the synthesis of thienopyrazole derivatives. The reaction of 2-chloro-4,6-dimethylnicotinonitrile with the thiol group of a pyrimidothienopyrazole derivative can afford the corresponding S-alkylated product. This highlights the utility of the chloro group in this position for forming carbon-sulfur bonds.

The synthetic utility of chlorinated pyridines extends to the formation of pyrazolopyridines. For example, 4-methyl-6-pyrazolyl-2-chloronicotinonitriles, synthesized from 6-hydrazino-4-methyl-2-chloronicotinonitriles, can be converted into 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines upon treatment with hydrazine. nih.gov This demonstrates the role of the chloro substituent as a leaving group in the final cyclization step.

Other halogenated nicotinonitriles also exhibit significant synthetic relevance. For instance, the mobile chlorine atom in 1-chlor-2-nitro-4-cyanbenzene can be readily displaced by various nucleophiles, including amines, hydrazine, and methylhydrazine, to generate a range of substituted derivatives. researchgate.net This reactivity is analogous to that of chlorinated nicotinonitriles and underscores their value in combinatorial chemistry and drug discovery.

The presence of multiple halogen atoms, as seen in polychlorinated pyrimidines, further expands the synthetic possibilities. These compounds can undergo selective nucleophilic substitution reactions, allowing for the stepwise introduction of different functional groups.

The broader class of chlorinated heterocycles, including 2,4,6-trichloro-1,3,5-triazine and its derivatives, are widely used as reagents in organic synthesis. researchgate.net The differential reactivity of the chlorine atoms, often controlled by temperature, enables the sequential introduction of various substituents, making them valuable platforms for the synthesis of complex molecules. researchgate.net

Computational Chemistry and Theoretical Studies on 5 Chloro 4,6 Dimethylnicotinonitrile

Density Functional Theory (DFT) Applications in Reaction Pathway Simulation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the feasibility of chemical reactions, elucidate reaction mechanisms, and determine the stability of intermediates and transition states.

For a molecule like 5-Chloro-4,6-dimethylnicotinonitrile, DFT calculations could be employed to simulate various reaction pathways. For instance, the nucleophilic substitution of the chlorine atom at the 5-position is a plausible reaction. DFT could model the energy profile of this reaction with different nucleophiles, helping to identify the most likely products and the reaction conditions required. Studies on similar chlorinated aromatic compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, have utilized DFT to understand the regioselectivity of nucleophilic substitution, confirming the role of electron-withdrawing groups and the aromatic system in directing the reaction. nih.gov

Table 1: Illustrative Global Reactivity Descriptors Calculated for a Substituted Nicotinonitrile Analog

| Descriptor | Definition | Illustrative Value (a.u.) | Implication for Reactivity |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | -0.25 | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.20 | Relates to chemical stability and reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 0.15 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.10 | Measures resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | χ2/(2η) | 0.1125 | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are illustrative and based on general findings for similar compounds. Specific calculations for this compound would be required for precise values.

Molecular Docking and In Silico Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. nih.govnih.gov

For this compound, molecular docking could be used to explore its potential biological activities. A virtual screening campaign could be conducted where the compound is docked against a library of known drug targets. The results would highlight potential protein-ligand interactions, which could then be investigated experimentally. For example, studies on other nicotinonitrile derivatives have shown their potential as inhibitors of various enzymes. nih.gov

The docking process involves scoring functions that estimate the binding energy of the ligand to the protein. A lower binding energy generally indicates a more stable complex. The interactions are often visualized to understand the key residues involved in the binding.

Table 2: Illustrative Molecular Docking Results for a Nicotinonitrile Analog against a Kinase Target

| Parameter | Description | Illustrative Value |

| Binding Energy | The estimated free energy of binding. | -8.5 kcal/mol |

| Hydrogen Bonds | Number of hydrogen bonds formed with the protein. | 2 |

| Interacting Residues | Key amino acid residues in the binding pocket. | Leu24, Val56, Ala145 |

| Inhibition Constant (Ki) (predicted) | An indication of how potent an inhibitor is. | 1.2 µM |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using methods like DFT and ab initio approaches, are fundamental for analyzing the electronic structure of a molecule. researchgate.net These calculations provide detailed information about molecular orbitals, charge distribution, and electrostatic potential.

For this compound, quantum chemical calculations would reveal the distribution of electrons within the molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these frontier orbitals are crucial in determining the chemical reactivity and electronic transitions. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable output, which visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the pyridine (B92270) ring, and positive potential in other regions.

Table 3: Illustrative Electronic Properties of a Chlorinated Pyridine Analog from Quantum Chemical Calculations

| Property | Description | Illustrative Value |

| Dipole Moment | A measure of the polarity of the molecule. | 3.2 D |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 5.3 eV |

Note: These values are illustrative and based on calculations for similar molecules. Specific calculations would be needed for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a relatively rigid molecule like this compound, the conformational landscape might be simple, primarily involving the rotation of the methyl groups.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms and molecules, MD can be used to study the conformational flexibility, solvation effects, and interactions with other molecules in a more realistic environment. rsc.orgresearchgate.net For this compound, an MD simulation in a solvent like water could reveal how the molecule interacts with its environment and its dynamic stability.

MD simulations are also crucial in refining the results of molecular docking. By running an MD simulation of the ligand-protein complex, the stability of the predicted binding pose can be assessed over time. arxiv.org

Predictive Modeling of Synthetic Outcomes

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, can be used to forecast the outcomes of chemical syntheses or the properties of new molecules. nih.govfrontiersin.org These models are built by establishing a mathematical relationship between the structural features of molecules and their observed activities or properties.

For the synthesis of this compound, a predictive model could be developed to optimize reaction conditions. By analyzing a dataset of similar reactions with varying catalysts, solvents, and temperatures, a model could predict the set of conditions that would maximize the yield of the desired product.

QSAR models can also be used to predict the biological activity of this compound based on its structural descriptors. This can help in prioritizing it for further experimental testing in drug discovery pipelines. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton and carbon spectra, the precise connectivity of atoms can be determined.

Proton NMR (¹H NMR)

Proton NMR spectroscopy of 5-Chloro-4,6-dimethylnicotinonitrile is anticipated to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic proton on the pyridine (B92270) ring is expected to appear as a singlet in the aromatic region of the spectrum. The two methyl groups, being in different chemical environments, may exhibit slightly different chemical shifts, appearing as two separate singlets. The integration of these signals would correspond to the number of protons in each group (1H for the aromatic proton and 3H for each methyl group).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~8.0-8.5 | Singlet | 1H |

| CH₃ (at C4) | ~2.4-2.6 | Singlet | 3H |

| CH₃ (at C6) | ~2.4-2.6 | Singlet | 3H |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Carbon NMR (¹³C NMR)

In the ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal. This allows for the confirmation of the carbon skeleton. The spectrum is expected to show signals for the two methyl carbons, the carbons of the pyridine ring, and the carbon of the nitrile group. The chemical shifts of the ring carbons will be influenced by the electron-withdrawing effects of the chloro and nitrile substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~150-155 |

| C3 | ~115-120 |

| C4 | ~155-160 |

| C5 | ~130-135 |

| C6 | ~158-163 |

| CN | ~115-120 |

| CH₃ (at C4) | ~18-22 |

| CH₃ (at C6) | ~18-22 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of the nitrile group, the aromatic ring, and the carbon-chlorine bond.

A strong, sharp absorption band in the region of 2240-2210 cm⁻¹ is a definitive indicator of the C≡N stretching vibration of the nitrile group. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the methyl groups are expected just below 3000 cm⁻¹. The presence of the C-Cl bond would likely give rise to a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (Nitrile) | 2240-2210 | Strong, Sharp |

| C=C, C=N (Aromatic Ring) | 1600-1400 | Medium to Strong |

| C-H (Methyl) | 2980-2850 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

For this compound (C₈H₇ClN₂), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight (approximately 166.61 g/mol ). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak will be observed, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways could involve the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or hydrogen cyanide (HCN) from the molecular ion, leading to the formation of characteristic fragment ions. Analysis of the m/z values of these fragments can provide further confirmation of the compound's structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | ~166 | Molecular Ion |

| [M+2]⁺ | ~168 | Isotope peak due to ³⁷Cl |

| [M-Cl]⁺ | ~131 | Loss of a chlorine atom |

| [M-CH₃]⁺ | ~151 | Loss of a methyl group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, a successful crystallographic analysis would reveal the planarity of the pyridine ring and the spatial orientation of the chloro, methyl, and nitrile substituents. It would also provide detailed information about how the molecules pack in the crystal lattice, including any potential π-π stacking interactions between the aromatic rings or other intermolecular forces. Such data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Other Advanced Analytical Techniques

Beyond the foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a suite of other advanced analytical methods is crucial for a complete structural and purity profile of a compound like this compound. These techniques often include mass spectrometry and various chromatographic methods.

Mass Spectrometry (MS): This powerful analytical technique provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable insights into the molecule's structure. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula with a high degree of accuracy.

Chromatographic Techniques: Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common techniques used in this regard. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte.

In the context of nicotinonitrile derivatives, HPLC is a widely used technique for purity assessment and separation from reaction mixtures. A study on the chromatographic separation of nicotinic acid and its derivatives demonstrated the utility of both Thin Layer Chromatography (TLC) and HPLC in their analysis. google.com For this compound, an HPLC method would likely be developed to assess its purity, with the retention time being a key identifier under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and detector wavelength).

The following table outlines a hypothetical set of parameters for an HPLC analysis of this compound, based on common practices for similar aromatic compounds.

| Parameter | Value/Description |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Result | A single major peak indicating high purity |

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. This technique provides precise three-dimensional coordinates of all atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. To date, no publicly available crystal structure for this compound has been found in crystallographic databases. If a suitable crystal were to be grown, X-ray analysis would provide definitive proof of its structure.

In a patent describing the synthesis of a related compound, 2,5-dichloro-4,6-dimethylnicotinonitrile, the precursor 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile (B1350677) was isolated as a white solid. google.com While the patent provides NMR data for this precursor, it does not include crystallographic data.

The following table summarizes the key advanced analytical techniques and their primary applications in the characterization of this compound.

| Analytical Technique | Primary Application | Availability of Data for this compound |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition; structural elucidation via fragmentation patterns. | Not readily available in public domain literature. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment; separation from impurities and reaction byproducts. | Not specifically detailed, but methods for related compounds exist. |

| Gas Chromatography (GC) | Separation and analysis of volatile compounds. | Not readily available in public domain literature. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure. | No crystal structure reported in public databases. |

Role of 5 Chloro 4,6 Dimethylnicotinonitrile As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The strategic placement of the chloro and nitrile functional groups makes 5-Chloro-4,6-dimethylnicotinonitrile an ideal starting material for the synthesis of fused heterocyclic systems. One of the most significant applications is in the preparation of pyrazolo[3,4-b]pyridines, a class of compounds investigated for a wide range of biological activities. nih.gov

The general synthetic strategy involves the reaction of a substituted 2-chloropyridine (B119429) bearing a cyano group at the 3-position with hydrazine (B178648) or its derivatives. nih.gov In this reaction, the hydrazine acts as a dinucleophile. The reaction typically proceeds via an initial nucleophilic aromatic substitution of the chloro group by one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization where the second nitrogen atom attacks the carbon of the nitrile group. This sequence results in the formation of the fused pyrazole (B372694) ring. The reaction conditions can be tuned to favor specific regioisomers, particularly when substituted hydrazines are used.

Pyrazolopyridines are known to exhibit a wide array of pharmacological activities, including acting as protein kinase inhibitors. chemmethod.com The ability to readily construct this important scaffold from intermediates like this compound underscores its importance in medicinal chemistry and drug discovery programs.

Table 1: Synthesis of Fused Heterocycles from this compound This table presents a representative transformation based on established synthetic routes for analogous compounds.

| Reactants | Reagents & Conditions | Resulting Heterocyclic System |

|---|---|---|

| This compound, Hydrazine Hydrate (B1144303) | Ethanol, Reflux | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine |

Building Block for Functional Materials

The electronic properties of the pyridine (B92270) ring, combined with the reactive handles on this compound, make it a potential building block for the synthesis of functional organic materials. The 1,3,5-triazine (B166579) ring system, which is also electron-deficient, is a well-established component in materials for organic solar cells (OSCs). mdpi.com Similarly, the electron-deficient nature of the pyridine core in this compound suggests its potential for creating materials with specific electronic or optical properties. tcichemicals.com

The chloro-substituent is a key feature, providing a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions would allow for the attachment of other aromatic or vinyl groups, extending the π-conjugated system. The creation of larger, conjugated molecules is a fundamental strategy in the design of organic semiconductors, dyes, and other materials for organic electronics. nih.gov Furthermore, the nitrile group can be used as a handle to tune solubility or to be incorporated into polymeric structures. While specific, large-scale applications in this area are not yet widely reported, the molecular structure holds significant potential.

Table 2: Potential Applications in Functional Material Synthesis

| Structural Feature | Synthetic Transformation | Potential Application |

|---|---|---|

| Pyridine Core | Incorporation into a larger system | Electron-accepting unit in organic semiconductors |

| Chloro Group | Palladium-catalyzed cross-coupling | Site for extending π-conjugation for dyes or sensors |

| Nitrile Group | Polymerization or modification | Tuning of material properties like solubility and processability |

Applications in Fine Chemical Synthesis

In the context of fine chemical synthesis, this compound serves as a valuable intermediate for producing complex, high-purity molecules on a moderate scale, often for the pharmaceutical or agrochemical industries. The reactivity of the chloro and nitrile groups allows for stepwise and controlled modifications to build molecular complexity.

The chloro group at the 5-position can be readily displaced by a variety of nucleophiles. For example, reaction with amines or thiols leads to the corresponding 5-amino or 5-thioether derivatives, respectively. scholarsresearchlibrary.com These transformations are fundamental in creating libraries of compounds for biological screening.

The nitrile group is also highly versatile. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a carboxamide. Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride, yields a primary amine. These transformations convert the nitrile into functional groups that are common in biologically active molecules and provide further points for chemical modification. The presence of the two methyl groups can also influence the reactivity and provide steric direction in synthetic steps.

Table 3: Key Transformations for Fine Chemical Synthesis

| Functional Group | Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| Chloro (-Cl) | Nucleophilic Aromatic Substitution | R-NH₂ (Amine) | Amino (-NHR) |

| Nucleophilic Aromatic Substitution | R-SH (Thiol) | Thioether (-SR) | |

| Nucleophilic Aromatic Substitution | R-OH (Alcohol) / Base | Ether (-OR) | |

| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) or Amide (-CONH₂) |

| Reduction | LiAlH₄ | Aminomethyl (-CH₂NH₂) |

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to polysubstituted pyridines, including 5-Chloro-4,6-dimethylnicotinonitrile, is a key area of future research. Current strategies for constructing the nicotinonitrile core often involve multi-component reactions, metal-catalyzed cross-couplings, and cycloaddition reactions. Future efforts will likely focus on refining these methods to enhance sustainability and efficiency.

Emerging trends in "green chemistry" are expected to heavily influence the synthesis of this compound. This includes the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. Methodologies such as flow chemistry and microwave-assisted synthesis, which can offer improved yields and reduced reaction times, are also anticipated to be explored. The development of one-pot syntheses that avoid the isolation of intermediates will be a significant step towards more atom-economical and sustainable production of this compound and its derivatives. mdpi.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, operational simplicity | Development of novel catalyst systems, expansion of substrate scope |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reactor design and reaction conditions |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Exploration of solvent-free conditions |

| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes |

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new transformations. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate pathways of its formation.

Kinetic studies, in situ spectroscopic monitoring (such as NMR and IR), and isotopic labeling experiments can provide valuable insights into reaction intermediates and transition states. These experimental approaches, when coupled with computational modeling, can offer a detailed picture of the reaction landscape, enabling chemists to rationally design more efficient and selective synthetic routes.

Design and Synthesis of New Structural Analogues with Tunable Reactivity

The chlorine atom and methyl groups on the pyridine (B92270) ring of this compound offer multiple sites for functionalization, making it an attractive scaffold for the design and synthesis of novel structural analogues. The reactivity of the chlorine atom, in particular, allows for its substitution by a wide range of nucleophiles, opening avenues for creating libraries of new compounds with diverse properties.

Future research will focus on the strategic modification of this core structure to tune its electronic and steric properties. For instance, replacing the chlorine atom with other halogens or functional groups can modulate the compound's reactivity and potential biological activity. Similarly, modifications to the methyl groups could be explored to influence its physical and chemical characteristics. The goal is to create a portfolio of analogues with tailored reactivity for various applications in materials science and medicinal chemistry.

Integration of Theoretical Predictions to Guide Experimental Design

The synergy between computational chemistry and experimental synthesis is a powerful tool in modern chemical research. mdpi.com In the context of this compound, theoretical predictions can play a pivotal role in guiding the design of new experiments and accelerating the discovery process.

Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectral characteristics of the molecule and its analogues. aps.org These computational insights can help in:

Predicting Reaction Outcomes: Simulating reaction pathways to identify the most favorable conditions and predict potential side products.

Designing Novel Analogues: Screening virtual libraries of derivatives to identify candidates with desired electronic or steric properties before committing to their synthesis.

Understanding Structure-Property Relationships: Correlating computational descriptors with experimental observations to build predictive models for various applications.

This integrated approach can significantly reduce the number of trial-and-error experiments, leading to a more efficient and cost-effective research and development process.

Broader Impact on Contemporary Heterocyclic Chemistry

The exploration of this compound and its derivatives is poised to make a significant contribution to the broader field of heterocyclic chemistry. The development of novel synthetic methods for this compound can be extended to the synthesis of other polysubstituted pyridines, a class of compounds with wide-ranging applications.

Furthermore, detailed studies on the reactivity and properties of this molecule will add to the fundamental understanding of halogenated pyridines, which are important building blocks in medicinal chemistry and materials science. The insights gained from investigating its structural analogues could inform the design of new pharmaceuticals, agrochemicals, and functional materials. Ultimately, research into this compound will likely spur further innovation in the synthesis and application of complex heterocyclic systems.

Q & A

Q. What are the common synthetic routes for preparing 5-chloro-4,6-dimethylnicotinonitrile?

The compound is typically synthesized via chlorination of precursor molecules. A two-step method involves:

- Step 1 : Mono-chlorination of 4,6-dimethyl-2-hydroxynicotinonitrile at the 5-position using sulfuryl chloride (SO₂Cl₂) to yield 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile .

- Step 2 : Further chlorination of the hydroxyl group with phosphorus oxychloride (POCl₃) to replace the hydroxyl with chlorine, forming 2,5-dichloro-4,6-dimethylnicotinonitrile. Adjusting stoichiometry or reaction time can isolate intermediates like this compound . Alternative routes include halogen exchange reactions (e.g., bromine-to-chlorine substitution) or nucleophilic displacement using thiocyanate salts .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Melting Point Analysis : Reported values vary (e.g., 82°C vs. 195°C), necessitating calibration with pure samples to confirm identity .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at 4,6-positions and chlorine at 5-position). Discrepancies in spectral data may indicate impurities or polymorphism .

- Mass Spectrometry : Confirms molecular weight (201.05 g/mol) and fragmentation patterns .

Q. What are the primary research applications of this compound?

- Heterocyclic Synthesis : Acts as a precursor for pyridine derivatives, imidazoles, and triazoles via nucleophilic substitution or cyclization reactions .

- Corrosion Inhibition : Analogues like 2-ethoxy-4,6-dimethylnicotinonitrile show synergistic effects with iodide ions in protecting mild steel, suggesting potential for tailored corrosion inhibitors .

Q. How should this compound be safely stored and handled?

- Store in airtight containers at room temperature, away from heat and moisture.

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Incompatible with strong oxidizers; monitor for degradation products like cyanides under acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective chlorination in the synthesis of this compound?

- Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity during chlorination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates for POCl₃-mediated chlorinations .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during mono-chlorination steps .

Q. How can structural ambiguities in this compound be resolved experimentally?

- X-ray Crystallography : Resolve positional isomerism (e.g., chlorine at 5 vs. 3-position) by growing single crystals and analyzing bond lengths/angles .

- DFT Calculations : Compare experimental NMR shifts with computed spectra to validate electronic environments .

Q. What experimental strategies address discrepancies in reported melting points or spectral data?

- Recrystallization : Purify samples using solvents like ethanol or ethyl acetate to remove impurities affecting melting points .

- Dynamic NMR : Detect conformational flexibility or polymorphism by variable-temperature NMR .

Q. How can mechanistic studies improve its utility in catalytic applications?

- Kinetic Profiling : Monitor reaction rates in esterification/amidation to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .

- Isotopic Labeling : Use deuterated analogs (e.g., nicotinonitrile-d4) to trace hydrogen transfer pathways .

Q. What design principles apply when using this compound to synthesize novel heterocycles?

Q. How does structural modification influence its stability under varying experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.